molecular formula C18H22ClNO3S B3035738 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338412-20-7

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No.: B3035738
CAS No.: 338412-20-7
M. Wt: 367.9 g/mol
InChI Key: CVMASGYASJVYJF-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (molecular formula: C₁₈H₂₂ClNO₃S; molecular weight: 367.89 g/mol) is a pyridine derivative featuring a sulfonyl group at position 3, substituted with a 3-chloro-2-methylphenyl moiety. The 2-position of the pyridine ring is occupied by an isobutoxy group, while methyl groups are present at positions 4 and 4. This structural arrangement confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(12(3)9-13(4)20-18)24(21,22)16-8-6-7-15(19)14(16)5/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMASGYASJVYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137724
Record name 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-20-7
Record name 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338412-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-isobutoxy-4,6-dimethylpyridine under controlled conditions . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of sulfonyl-substituted pyridines, with structural analogs differing in halogenation, alkoxy/sulfanyl substituents, and aromatic ring modifications. Key comparisons are outlined below:

Halogen-Substituted Analogs

  • 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (C₁₈H₂₂BrNO₃S; MW: 412.35 g/mol): Structural Difference: Chlorine at the 3-position of the phenyl ring is replaced with bromine. Impact: Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) increases molecular weight by ~44 g/mol and may enhance van der Waals interactions in target binding. However, reduced electronegativity (Br: 2.96 vs. Cl: 3.16) could alter electronic effects on the sulfonyl group .

Thioether vs. Ether Substituents

  • 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS: 477864-70-3): Structural Difference: The 2-isobutoxy group is replaced with an isobutylsulfanyl (thioether) group, and the phenyl ring lacks chlorine. The absence of chlorine reduces steric bulk and electron-withdrawing effects, possibly diminishing electrophilic reactivity .

Sulfonyl Group Variations

  • Indole C5-O-Substituted Seco-Cyclopropylindole Compounds (e.g., 5-O-methylsulfonyl derivatives):
    • Structural Difference : Smaller sulfonyl substituents (e.g., methylsulfonyl) replace the bulky 3-chloro-2-methylphenyl group.
    • Impact : In cytotoxic assays, smaller sulfonyl groups (e.g., methylsulfonyl in compound 2, ) exhibited activity comparable to doxorubicin against cancer cell lines. This suggests that bulkier substituents, as in the target compound, might reduce cytotoxicity unless steric complementarity with a biological target exists .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity
Target Compound C₁₈H₂₂ClNO₃S 367.89 3-Cl-2-MePh-SO₂, 2-isobutoxy, 4,6-Me High stability, potential bioactivity
3-Bromo Analog C₁₈H₂₂BrNO₃S 412.35 3-Br-2-MePh-SO₂, 2-isobutoxy, 4,6-Me Enhanced van der Waals interactions
Thioether Analog (CAS: 477864-70-3) C₁₈H₂₃NO₂S₂ 361.51 2-MePh-SO₂, 2-isobutylsulfanyl, 4,6-Me Higher lipophilicity, reduced steric bulk
Indole Methylsulfonyl Derivative (Compound 2) Not Provided Not Provided 5-O-methylsulfonyl Cytotoxic activity (IC₅₀ ~ doxorubicin)

Research Implications and Gaps

  • Electronic Effects: The electron-withdrawing chloro group in the target compound may polarize the sulfonyl moiety, enhancing hydrogen-bonding capacity compared to non-halogenated analogs.
  • Biological Activity : While indole derivatives with small sulfonyl groups show cytotoxicity (), the target compound’s bioactivity remains uncharacterized in the provided evidence. Further studies could explore its interactions with enzymes or receptors.
  • Environmental Considerations : Unlike perfluorinated sulfonyl compounds (), the target compound lacks fluorine, likely reducing environmental persistence but necessitating evaluation of its degradation pathways.

Biological Activity

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, with the molecular formula C18H22ClNO3SC_{18}H_{22}ClNO_3S and CAS number 338412-20-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight: 367.89 g/mol
  • Structure: The compound features a pyridine ring substituted with a sulfonyl group and an isobutoxy moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit anti-inflammatory properties and influence cellular signaling pathways.

  • Inhibition of Enzymatic Activity:
    • Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory responses. For example, compounds with similar structures have been shown to affect cyclooxygenase (COX) activity, which is crucial in the synthesis of prostaglandins .
  • Antimicrobial Properties:
    • The sulfonyl group in the structure is known for enhancing antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent .
  • Impact on Cell Proliferation:
    • Some studies have indicated that derivatives of pyridine can modulate cell proliferation and apoptosis in cancer cells. This suggests that 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine could have applications in cancer therapy .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related pyridine derivatives in animal models. The results showed a significant reduction in inflammatory markers when treated with similar compounds at doses around 50 mg/kg. This suggests that the compound may possess comparable anti-inflammatory properties.

Case Study 2: Antimicrobial Efficacy

Research conducted on similar sulfonamide compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. Testing at concentrations ranging from 10 to 100 µg/mL indicated that these compounds could disrupt bacterial cell wall synthesis, leading to cell death.

Comparative Analysis

Property 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine Similar Compounds
Molecular FormulaC18H22ClNO3SVaries
Molecular Weight367.89 g/molVaries
Anti-inflammatory ActivityPotentially effective at inhibiting COXProven efficacy in related studies
Antimicrobial ActivitySuggested based on structural similarityConfirmed against multiple pathogens
Impact on Cell ProliferationPotential modulation observedDocumented effects in cancer models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

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